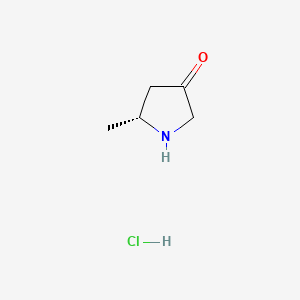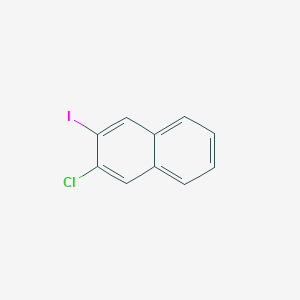![molecular formula C19H15N3O2 B8250547 2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B8250547.png)
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core linked to a phenyl group, which is further connected to an oxazoline ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles is often achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. For instance, the use of manganese dioxide packed in a column for the oxidative aromatization process can enhance the efficiency and safety of the reaction .
化学反応の分析
Types of Reactions
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of the quinoline ring under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxazoles from oxidation reactions and various substituted quinoline derivatives from substitution reactions.
科学的研究の応用
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- has several scientific research applications:
作用機序
The mechanism of action of 2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, facilitating its binding to biological molecules . The quinoline core may also play a role in intercalating with DNA or interacting with other cellular components, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Oxazoles: Compounds containing an oxazole ring, known for their biological activities.
Isoxazoles: Similar to oxazoles but with different positioning of nitrogen and oxygen atoms.
Oxadiazoles: Another class of heterocycles with significant biological activities.
Uniqueness
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- is unique due to its combination of a quinoline core with an oxazoline ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(17-10-9-13-5-1-3-7-15(13)21-17)22-16-8-4-2-6-14(16)19-20-11-12-24-19/h1-10H,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYIZANSOHZCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














